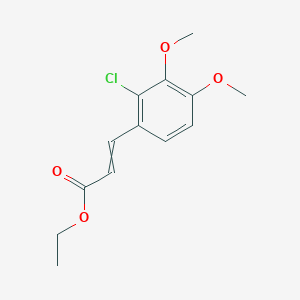

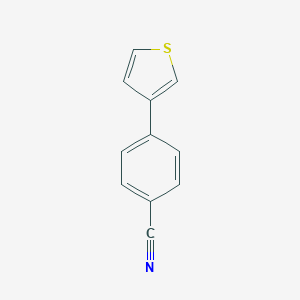

Ethyl 3-(2-chloro-3,4-dimethoxyphenyl)prop-2-enoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related acrylate compounds often involves cycloaddition reactions or free radical polymerization techniques. For instance, ethyl 3-(2-chlorophenyl)-5-(diethoxyphosphinoyl)-1-phenyl-4,5-dihydro-1H-pyrazole-5-carboxylate was synthesized through a cycloaddition reaction, showcasing a method that could potentially be adapted for the synthesis of Ethyl 3-(2-chloro-3,4-dimethoxyphenyl)acrylate (Wang et al., 2007).

Molecular Structure Analysis

Detailed molecular structure analyses are carried out using various spectroscopic techniques and quantum chemical calculations. For example, a novel ethyl compound's structural, spectral, and thermodynamic properties were elucidated using DFT calculations, highlighting the critical aspects of molecular structure analysis relevant to Ethyl 3-(2-chloro-3,4-dimethoxyphenyl)acrylate (Singh et al., 2013).

Chemical Reactions and Properties

Research into similar compounds has revealed intricate details about their chemical reactivity, such as the involvement of cyclopropenone derivatives in reactions leading to novel products, which could provide insights into the reactivity of Ethyl 3-(2-chloro-3,4-dimethoxyphenyl)acrylate (Foerstner et al., 2000).

Physical Properties Analysis

The physical properties of acrylate compounds, including thermal stability and molecular weight, are crucial for their applications. For example, copolymerization of 4-Chlorophenyl acrylate with methyl acrylate has been studied for its thermal properties and applications in the leather industry, providing a framework for understanding the physical properties of Ethyl 3-(2-chloro-3,4-dimethoxyphenyl)acrylate (Thamizharasi et al., 1999).

Chemical Properties Analysis

The chemical properties, including reactivity ratios and polymerization behavior of acrylates, are well-documented. Studies on copolymerization and the resultant polymer properties offer valuable insights into the chemical characteristics of Ethyl 3-(2-chloro-3,4-dimethoxyphenyl)acrylate. Investigations into Ni(II) complexes for copolymerization of ethylene and alkyl acrylates indicate the influence of ligand structure on copolymer properties, relevant to understanding the chemical properties of Ethyl 3-(2-chloro-3,4-dimethoxyphenyl)acrylate (Xin et al., 2017).

Wissenschaftliche Forschungsanwendungen

Genotoxic, Mutagenic, and Carcinogenic Potentials

A comprehensive review conducted by Suh et al. (2018) focused on lower alkyl acrylate monomers, including Ethyl 3-(2-chloro-3,4-dimethoxyphenyl)acrylate, used in the manufacture of polymers for plastics, food packaging, adhesives, and cosmetics. The study evaluated new genotoxicity data, computational toxicology, and high-throughput screening data from the ToxCast™/Tox21 databases. It found that these acrylates are rapidly metabolized and demonstrate an overall lack of bioactivity in cancer-related pathways, supporting a cytotoxic, non-genotoxic mechanism. No increase in tumor incidence was observed in animal models, suggesting these acrylates are unlikely to pose a human cancer hazard https://consensus.app/papers/review-genotoxic-potentials-acrylates-suh/f05e83784b0d59518ab9e8fd2cbaa3b8/?utm_source=chatgpt.

Polymer Science and Conductive Materials

Research into conductive polymers has identified Ethyl 3-(2-chloro-3,4-dimethoxyphenyl)acrylate as a potential component in the development of new materials. Gueye et al. (2020) highlighted its application in the creation of poly(3,4-ethylene dioxythiophene) (PEDOT)-based materials, known for their high electrical conductivity and stability. The study reviewed morphological and structural features affecting conductivity, emphasizing the material's relevance in electronics, sensing, and bioelectronics https://consensus.app/papers/progress-understanding-structure-transport-properties-gueye/c70438a8f75853e48e38a9393718f35e/?utm_source=chatgpt.

Blood Compatibility and Medical Applications

Tanaka and Mochizuki (2010) investigated the blood compatibility of poly(2-methoxyethyl acrylate) (PMEA), a polymer closely related to Ethyl 3-(2-chloro-3,4-dimethoxyphenyl)acrylate. They found that PMEA exhibits excellent blood compatibility due to its unique water structure, which may prevent direct contact between biocomponents and the polymer surface. This research suggests potential medical applications of related acrylate polymers in developing biocompatible materials https://consensus.app/papers/clarification-blood-compatibility-mechanism-tanaka/748839b029645e90abd937526e906dc8/?utm_source=chatgpt.

Environmental Applications

In a study on polymer-assisted ultrafiltration, Crini et al. (2017) discussed the use of chitosan, a natural polymer, for complexing metals, pointing out the environmental applications of polymers like Ethyl 3-(2-chloro-3,4-dimethoxyphenyl)acrylate in water and wastewater treatment. Chitosan's effectiveness in removing metal ions highlights the potential of acrylate-based polymers in environmental remediation technologies https://consensus.app/papers/metal-removal-media-polymerassisted-ultrafiltration-crini/8ab1463b81065e7e9eb732e626c5ea65/?utm_source=chatgpt.

Eigenschaften

IUPAC Name |

ethyl 3-(2-chloro-3,4-dimethoxyphenyl)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClO4/c1-4-18-11(15)8-6-9-5-7-10(16-2)13(17-3)12(9)14/h5-8H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCHRYPOYCBPJIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=C(C(=C(C=C1)OC)OC)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60379305 |

Source

|

| Record name | ethyl 3-(2-chloro-3,4-dimethoxyphenyl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

175135-96-3 |

Source

|

| Record name | ethyl 3-(2-chloro-3,4-dimethoxyphenyl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Pyrimidinecarboxamide,n-[1-[(cyclohexylamino)carbonyl]-3-methylbutyl]-n-(4-methoxyphenyl)-6-phenyl-2-(1-pyrrolidinyl)-](/img/structure/B66817.png)

![5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B66819.png)

![Cyclopentanemethanol, 2-amino-4-fluoro-3-hydroxy-, [1S-(1alpha,2alpha,3beta,4beta)]-(9CI)](/img/structure/B66820.png)